molecular formula C12H15N5O2 B6264189 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid CAS No. 1308204-39-8

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid

Cat. No.: B6264189
CAS No.: 1308204-39-8
M. Wt: 261.3
InChI Key:
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Description

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid is a compound that belongs to the class of pyrazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the acetic acid group. These features contribute to its distinct biological activities and make it a valuable compound for further research and development .

Properties

CAS No.

1308204-39-8

Molecular Formula

C12H15N5O2

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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